Product packaging for fosfomycin sodim(Cat. No.:CAS No. 105507-57-1)

fosfomycin sodim

Cat. No.: B1166841
CAS No.: 105507-57-1
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Description

Fosfomycin sodim is a useful research compound. Its molecular formula is C11H12O2. The purity is usually 95%.
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Properties

CAS No.

105507-57-1

Molecular Formula

C11H12O2

Origin of Product

United States

Historical Context and Discovery of Fosfomycin

Discovery and Isolation from Streptomyces Species (e.g., S. fradiae)

Fosfomycin (B1673569) was discovered in a collaborative effort between Merck and Co. and Spain's Compañía Española de Penicilina y Antibióticos (CEPA) in 1969. wikipedia.org The discovery stemmed from screening broth cultures of Streptomyces species isolated from soil samples. wikipedia.orgmdpi.com Specifically, a strain of Streptomyces fradiae, isolated from a soil sample collected in Spain, was found to produce the compound. wikipedia.orgclinsurggroup.comaeurologia.com This isolation was achieved by screening for substances capable of causing spheroplast formation in growing bacteria. wikipedia.org The discovery of fosfomycin was detailed in a series of publications in 1969. wikipedia.org While initially isolated from natural sources like Streptomyces fradiae, Streptomyces viridochromogenes, and Streptomyces wedmorensis, fosfomycin is now primarily produced synthetically. mdpi.comacs.org

Early Preclinical Investigations and Initial Structural Elucidation

Early investigations into fosfomycin, then called phosphonomycin, focused on its potent antibacterial effects. wikipedia.orgclinsurggroup.com The compound exhibited broad antibacterial activity against both Gram-positive and Gram-negative pathogens. wikipedia.orgtaylorandfrancis.com Its structural elucidation identified it as (-)-(1R, 2S)-1,2-epoxypropylphosphonic acid, a low-molecular weight (138.059 g/mol ) phosphonic acid derivative featuring an epoxide ring and a carbon-phosphorus bond. mdpi.comacs.orgdovepress.comasm.orgfrontiersin.org This was notable as fosfomycin was among the first bacterial natural products discovered to contain a carbon-phosphorus bond. acs.org Early studies also began to explore its mechanism of action, noting its interference with bacterial cell wall synthesis. wikipedia.orgmdpi.com

Molecular and Biochemical Mechanisms of Action

Inhibition of Peptidoglycan Biosynthesis Pathway

Peptidoglycan synthesis is a multi-step process that occurs in the cytoplasm, at the membrane, and in the periplasmic space. Fosfomycin (B1673569) acts on a key enzyme in the initial cytoplasmic stage. nih.govfrontiersin.org

Fosfomycin specifically targets and inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA (EC 2.5.1.7). frontiersin.orgnih.govfrontiersin.orgfrontiersin.orgacs.orgwikipedia.orgwikipedia.orgebi.ac.uktandfonline.com MurA catalyzes the first committed step in bacterial peptidoglycan biosynthesis. nih.govacs.orgwikipedia.orgebi.ac.uknih.gov This enzyme is responsible for transferring an enolpyruvyl moiety from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govfrontiersin.orgacs.orgwikipedia.orgwikipedia.orgebi.ac.uk This reaction forms UDP-N-acetylglucosamine-3-O-enolpyruvate (UDP-GlcNAc-enoylpyruvate), a critical precursor for the synthesis of N-acetylmuramic acid, which is then incorporated into the peptidoglycan structure. frontiersin.orgnih.govwikipedia.orgmdpi.com

Fosfomycin functions as a structural analogue of phosphoenolpyruvate (PEP). nih.govnih.govfrontiersin.orgnih.govfrontiersin.orgacs.orgwikipedia.orgtandfonline.commdpi.commdpi.comdrugbank.comresearchgate.net This structural similarity allows fosfomycin to compete with PEP for binding to the active site of the MurA enzyme. acs.orgnih.gov

A key aspect of fosfomycin's inhibitory mechanism is its ability to form a stable, irreversible covalent bond with a specific cysteine residue in the active site of MurA. frontiersin.orgcabidigitallibrary.orgfrontiersin.orgfrontiersin.orgacs.orgwikipedia.orgwikipedia.orgtandfonline.commdpi.comfrontiersin.orgasm.orgasm.orgresearchgate.netnih.gov In Escherichia coli, this critical residue is Cysteine 115 (Cys115). frontiersin.orgfrontiersin.orgacs.orgwikipedia.orgtandfonline.commdpi.comfrontiersin.orgasm.orgasm.org Fosfomycin, an epoxy-phosphonate, undergoes a ring-opening nucleophilic attack by the thiol group of this active-site cysteine. acs.orgnih.govresearchgate.net This reaction results in the formation of a covalent phospholactoyl-enzyme adduct, effectively inactivating MurA and halting the synthesis of UDP-GlcNAc-enoylpyruvate. acs.orgmdpi.com The formation of this covalent adduct is enhanced by the presence of the co-substrate UDP-GlcNAc, which induces a conformational change in the enzyme, leading to a "closed" active site conformation that facilitates the reaction. acs.orgasm.org The covalent modification of Cys115 by fosfomycin is buried within the active site in the closed enzyme conformation. rcsb.org

Fosfomycin has a specific stereochemistry, being (1R,2S)-1,2-epoxypropylphosphonic acid. frontiersin.orgwikipedia.org The epoxide ring is crucial for its reactivity with the nucleophilic cysteine residue in the MurA active site. acs.orgresearchgate.net The binding of fosfomycin to MurA occurs in the active site, which is located between two domains of the enzyme. asm.org Crystal structures of MurA complexed with UDP-GlcNAc and fosfomycin have revealed that the covalently bound fosfomycin molecule is tightly positioned within the active site, making strong electrostatic interactions with conserved positively charged residues of MurA, such as Lys22, Arg120, and Arg397 in E. coli. mdpi.comresearchgate.net The binding of the substrate UDP-GlcNAc induces a conformational change in MurA, leading to a catalytically competent, closed form of the enzyme, which is necessary for efficient inhibition by fosfomycin. asm.org

Covalent Adduct Formation with Active Site Cysteine (e.g., Cys115) of MurA

Cellular Effects Beyond Direct Target Inhibition

Beyond its primary action of inhibiting MurA and cell wall synthesis, fosfomycin can exert other effects on bacterial cells.

Impact on Bacterial Cell Wall Integrity

The inhibition of MurA by fosfomycin directly impairs the synthesis of peptidoglycan, the main structural component of the bacterial cell wall. patsnap.commicrobiologyresearch.orgnih.govpatsnap.com This disruption leads to a weakened cell wall, compromising its integrity and causing osmotic instability. researchgate.netpatsnap.com The compromised cell wall can ultimately result in bacterial cell lysis and death. patsnap.com Studies have shown that exposure to fosfomycin can disrupt the integrity of the bacterial cell wall. researchgate.netnih.gov

Modulation of Biofilm Formation and Structure (in vitro/preclinical)

Fosfomycin has demonstrated activity against bacterial biofilms in in vitro and preclinical studies. researchgate.netinfectopharm.commdpi.comasm.orgnih.govnih.gov Biofilms are complex communities of bacteria encased in a matrix, which often exhibit increased resistance to antibiotics. Fosfomycin has been shown to penetrate both newly formed and mature biofilms and can even alter their structure. infectopharm.commdpi.comasm.orgnih.gov

In vitro studies have indicated that fosfomycin, alone or in combination with other antibiotics, can reduce or eradicate bacteria within biofilms. mdpi.comasm.orgnih.gov For instance, it has shown activity against biofilms formed by Staphylococcus species (including MRSA), Enterococcus species (including VRE), and Gram-negative pathogens like Pseudomonas aeruginosa and Enterobacterales. infectopharm.commdpi.comasm.org Combinations of fosfomycin with other antibiotics have often shown synergistic effects against biofilms. researchgate.netmdpi.comnih.govnih.gov Preclinical animal models of biofilm infections have also supported the efficacy of fosfomycin, particularly in combination therapy. infectopharm.commdpi.com

Data on Fosfomycin Activity Against Biofilms (Selected Examples) infectopharm.commdpi.comasm.orgnih.gov

Bacterial SpeciesBiofilm Effect (in vitro/preclinical)Notes
Staphylococcus aureusImpairs biofilm formation, disrupts preformed biofilms.Synergistic effects with other antibiotics observed in combination. mdpi.com
Staphylococcus epidermidisReduces biofilm density.
Enterococcus faecalisActivity in animal models of biofilm infection. infectopharm.com
Enterococcus faeciumActivity against VRE in urinary stents biofilms (bacteriostatic). asm.org
Escherichia coliReduces initial and mature biofilm forms. asm.orgActivity enhanced with N-acetylcysteine. asm.org
Klebsiella pneumoniaeInhibitory effects on biofilms formed by MDR strains. infectopharm.com
Pseudomonas aeruginosaInhibitory effects on biofilms formed by MDR strains, penetrates biofilms. infectopharm.commdpi.comnih.govIncreased activity under anaerobic conditions. mdpi.com Synergistic effects with combinations. nih.gov

Effects on Bacterial Virulence Factors (preclinical)

Some preclinical studies suggest that fosfomycin may have effects on bacterial virulence factors. While the specific relationship between fosfomycin resistance and bacterial virulence can vary, some research indicates that mutations in genes involved in fosfomycin transport, such as cysA or pstI, which can lead to resistance, may also reduce bacterial virulence in E. coli. seq.es Additionally, one study in a hollow fiber infection model with Vancomycin-Resistant Enterococcus faecium (VREfm) observed that in fosfomycin-resistant subpopulations, the expression of certain virulence genes (esp and acm) was down-regulated compared to the baseline isolate. frontiersin.org This was associated with increased survival rates in a Galleria mellonella infection model. frontiersin.org However, the literature also notes that the specific relationship between fosfomycin resistance and bacterial virulence in VREfm has not been extensively reported. frontiersin.org

Mechanisms and Epidemiology of Resistance

Enzymatic Inactivation of Fosfomycin (B1673569)

Enzymatic inactivation is a significant mechanism of acquired fosfomycin resistance, often mediated by plasmid-encoded enzymes. tandfonline.com These enzymes chemically modify the fosfomycin molecule, rendering it inactive. mdpi.comtandfonline.comfrontiersin.org

Fosfomycin Resistance Genes (e.g., fosA, fosB, fosC, fosX, fmcl)

Several genes encode enzymes that inactivate fosfomycin. The most well-characterized include fosA, fosB, fosC, and fosX. mdpi.comfrontiersin.orgsajid.co.za These genes are found in various bacterial species and can be located on chromosomes or plasmids. mdpi.comfrontiersin.org

fosA : fosA-like genes encode K+- and Mn2+-dependent glutathione (B108866) S-transferases. tandfonline.com FosA enzymes are commonly found in Gram-negative bacteria, particularly Enterobacterales. sajid.co.zaasm.org Various subtypes of FosA exist, with FosA3 being a frequently reported plasmid-mediated variant in Escherichia coli. frontiersin.orgelsevier.esunil.ch

fosB : fosB-like genes encode Mg2+-dependent thiol S-transferases. tandfonline.com FosB is often found in Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecium, and utilizes L-cysteine or bacillithiol as a substrate to inactivate fosfomycin. frontiersin.orgcuestionesdefisioterapia.comacs.orgnih.gov

fosC : fosC genes can encode enzymes that inactivate fosfomycin through phosphorylation, using ATP as a substrate. frontiersin.orgasm.org FosC2 is a plasmid-borne glutathione S-transferase found in E. coli. asm.org

fosX : fosX genes encode Mn2+-dependent epoxide hydrolases that inactivate fosfomycin by opening its epoxide ring through the addition of water. tandfonline.comfrontiersin.orgnih.gov FosX is a chromosomally encoded enzyme found in species like Listeria monocytogenes. nih.gov

Other fosfomycin-modifying enzymes, such as FomA and FomB (kinases found in Streptomyces spp.), have also been identified, contributing to resistance by phosphorylating fosfomycin. frontiersin.orgelsevier.es

Biochemical Mechanisms of Fosfomycin Inactivation (e.g., Glutathione S-transferases)

The biochemical mechanisms of fosfomycin inactivation vary depending on the enzyme. Glutathione S-transferases, like FosA, catalyze the addition of glutathione to the oxirane ring of fosfomycin, forming an inactive adduct. mdpi.comfrontiersin.orgnih.gov This reaction typically requires metal cofactors such as Mn2+ and K+. tandfonline.comasm.org Thiol S-transferases, such as FosB, utilize thiols like L-cysteine or bacillithiol to open the epoxide ring. frontiersin.orgacs.orgnih.gov Epoxide hydrolases, like FosX, use water to cleave the epoxide ring. frontiersin.orgnih.gov Kinases, such as FomA and FomB, inactivate fosfomycin through phosphorylation. frontiersin.org

Distribution and Evolution of Fosfomycin-Modifying Enzymes

Fosfomycin-modifying enzymes are distributed among various bacterial species and can be found on both chromosomes and mobile genetic elements like plasmids and transposons. mdpi.comfrontiersin.orgnih.gov The presence of these genes on mobile elements facilitates their horizontal transfer between bacteria, contributing to the spread of fosfomycin resistance. mdpi.comunil.chnih.gov The evolution of these enzymes, particularly plasmid-mediated variants like FosA3, is a concern as they can disseminate rapidly, often linked with other resistance determinants on multidrug resistance plasmids. mdpi.comunil.chnih.gov Chromosomally encoded fos genes can contribute to intrinsic resistance or the development of resistance in pathogenic bacteria. mdpi.comnih.gov

Alterations in Target Enzyme (MurA)

Alterations in the fosfomycin target enzyme, MurA, can lead to reduced susceptibility or resistance to the antibiotic. mdpi.comfrontiersin.orgcuestionesdefisioterapia.com

Mutations Leading to Reduced Affinity or Functionality (e.g., Cys115 mutations)

Mutations in the murA gene can result in a modified MurA enzyme with reduced affinity for fosfomycin or altered functionality. mdpi.comsajid.co.zacuestionesdefisioterapia.com A key residue involved in fosfomycin binding is Cys115 in the active site of MurA. mdpi.compasteur.ac.irfrontiersin.org Mutations at this position, such as Cys115 to Asp, have been shown to confer high levels of fosfomycin resistance in E. coli by generating an enzyme that is fully active but insensitive to fosfomycin inhibition. mdpi.compasteur.ac.irfrontiersin.org Conversely, a Cys115 to Glu mutation can result in a non-functional enzyme. mdpi.compasteur.ac.ir

While Cys115 mutations are significant for conferring resistance, particularly in laboratory settings and in naturally resistant organisms like Mycobacterium tuberculosis and Chlamydia trachomatis, they appear to be uncommon in clinical isolates of E. coli. mdpi.comfrontiersin.orgcuestionesdefisioterapia.comnih.gov However, other mutations in MurA, such as Asp369 to Asn and Leu370 to Ile, have been identified in clinical isolates of E. coli and suggested to contribute to fosfomycin resistance by affecting the interaction between the enzyme and fosfomycin. mdpi.comfrontiersin.org These residues are highly conserved and potentially important for PEP substrate binding. mdpi.com

Increased expression levels of the murA gene can also contribute to fosfomycin resistance by effectively titrating the available fosfomycin. mdpi.commicrobiologyresearch.orgtandfonline.com

Structural Analysis of Mutated MurA Proteins

Structural analysis of MurA proteins, including those with mutations, provides insights into the mechanisms of resistance. The crystal structure of MurA complexed with fosfomycin shows the antibiotic covalently bound to Cys115. mdpi.comwikipedia.org Structural studies of mutated MurA enzymes, such as the Cys115 to Ser mutant, have suggested that while Cys115 is crucial for covalent binding of fosfomycin, it may also play a role in product release during the normal enzymatic reaction. mdpi.comnih.gov Mutations affecting residues involved in substrate binding or conformational changes could impact the enzyme's interaction with fosfomycin. mdpi.com Although mutations in the catalytic site (Cys115) are rare in clinical isolates, understanding the structural implications of other mutations, like Asp369Asn and Leu370Ile, can help elucidate their contribution to reduced fosfomycin susceptibility. mdpi.comfrontiersin.org

Here is a summary of some of the fos genes and their mechanisms:

GeneEnzyme TypeMetal CofactorSubstrate for InactivationMechanismTypical Location
fosAGlutathione S-transferaseMn2+, K+ tandfonline.comasm.orgGlutathioneAddition of glutathione to oxirane ringPlasmid, Chromosome mdpi.comfrontiersin.org
fosBThiol S-transferaseMg2+ tandfonline.comacs.orgL-cysteine, BacillithiolAddition of thiol to oxirane ringChromosome, Plasmid cuestionesdefisioterapia.comnih.gov
fosCKinase or Glutathione S-transferaseATP (for kinase) frontiersin.orgPhosphate (for kinase) frontiersin.orgPhosphorylation or addition of glutathionePlasmid, Chromosome frontiersin.orgasm.org
fosXEpoxide HydrolaseMn2+ tandfonline.comfrontiersin.orgWaterHydrolysis of oxirane ringChromosome frontiersin.orgnih.gov
FomAKinaseNot specifiedPhosphatePhosphorylationChromosome (in Streptomyces) frontiersin.orgelsevier.es
FomBKinaseNot specifiedPhosphatePhosphorylationChromosome (in Streptomyces) frontiersin.orgelsevier.es

This table summarizes the key characteristics of some known fosfomycin-inactivating enzymes based on the provided text.

Impaired Uptake Mechanisms

Reduced uptake of fosfomycin into the bacterial cell is considered the most frequent resistance mechanism, observed in both in vitro mutants and clinical isolates. frontiersin.orgtandfonline.comfrontiersin.org Fosfomycin primarily enters bacterial cells through two key nutrient transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose-6-phosphate transporter (UhpT). frontiersin.orgasm.orgnih.govnih.gov Impairment of these transport systems limits the amount of fosfomycin that reaches its intracellular target, MurA, thereby conferring resistance. nih.govbrieflands.com

Mutations or Deletions of glpT Transporter Genes

Mutations or deletions in the glpT gene, which encodes the GlpT transporter, are a common cause of impaired fosfomycin uptake. tandfonline.comfishersci.canih.govpatsnap.combiorxiv.org The GlpT system is responsible for transporting glycerol-3-phosphate and can also transport fosfomycin. nih.govasm.org Studies have identified specific hotspot mutations in glpT associated with high-level fosfomycin resistance (MICs > 128 μg/mL) in Escherichia coli and Klebsiella pneumoniae. frontiersin.org For instance, W28del and Pro212Leu mutations in E. coli, and Arg206Lys and Ile293Phe in K. pneumoniae, have been linked to high-level resistance. frontiersin.org In Pseudomonas aeruginosa, where UhpT is absent, glpT is the primary target gene whose inactivation confers resistance. nih.gov All spontaneous fosfomycin-resistant mutants generated in P. aeruginosa have been found to be affected in glpT. nih.gov

Mutations or Deletions of uhpT Transporter Genes

Similar to glpT, mutations or deletions in the uhpT gene, encoding the UhpT transporter, can lead to reduced fosfomycin permeability. tandfonline.comfishersci.canih.govpatsnap.combiorxiv.org The UhpT system is induced by glucose-6-phosphate (G6P) and transports hexose (B10828440) phosphates, including G6P, and can also transport fosfomycin. asm.orgnih.govbiorxiv.orgasm.org Loss of uhpT alone has been shown to increase the minimum inhibitory concentration (MIC) of fosfomycin significantly. mdpi.com For example, in one study, loss of uhpT alone resulted in a rise in MIC from 0.5 to 32 μg/mL, while loss of glpT caused an increase from 0.5 to 4 μg/mL, and loss of both led to a substantial increase in MIC from 0.5 to >1024 μg/mL. mdpi.com The expression of uhpT is also controlled by the UhpABC system, and inactivation of uhpABC can impair uhpT expression and affect fosfomycin uptake. asm.org

Regulatory Changes Affecting Transporter Expression (e.g., cyaA, ptsI mutations)

The expression of both GlpT and UhpT transporters is positively regulated by cyclic adenosine (B11128) monophosphate (cAMP). asm.orgnih.gov Mutations in genes involved in cAMP synthesis or regulation, such as cyaA (encoding adenylate cyclase) and ptsI (encoding Enzyme I of the phosphotransferase system), can lower intracellular cAMP levels. tandfonline.comasm.orgnih.govasm.org Reduced cAMP levels lead to decreased expression of glpT and uhpT, consequently diminishing fosfomycin uptake and conferring resistance. tandfonline.comnih.govasm.orgmicrobiologyresearch.org While cyaA and ptsI mutations can cause high frequencies of resistance in vitro, they are less commonly found in clinical isolates, suggesting a potential fitness cost associated with these mutations in vivo. asm.org

Role of Phosphotransferase System (PTS) Mutations in Resistance

The phosphotransferase system (PTS), particularly the fructose (B13574) PTS, has also been implicated in fosfomycin transport in Escherichia coli. nih.govcsic.es While GlpT and UhpT have been traditionally considered the primary fosfomycin transporters, recent research indicates that the PTS may also play a role. nih.govcsic.es Deletion of genes encoding both fructose-specific and general PTS proteins in E. coli has been shown to increase fosfomycin resistance significantly, in some cases up to 256-fold, compared to a 2-fold increase observed with UhpT inactivation alone. nih.govcsic.es This suggests that mutations affecting the PTS can lead to a larger decline in intracellular fosfomycin accumulation than mutations in UhpT. nih.govcsic.es

Overproduction of Target Enzyme (MurA)

Another mechanism of fosfomycin resistance involves the overproduction of the target enzyme, MurA (UDP-N-acetylglucosamine enolpyruvyl transferase). wikidata.orgdovepress.com Fosfomycin exerts its effect by irreversibly binding to the active site of MurA, inhibiting the first committed step in peptidoglycan biosynthesis. frontiersin.orgpatsnap.combiorxiv.org When MurA is overproduced, there are more enzyme molecules available, which can titrate away the available fosfomycin, reducing the effective concentration of the antibiotic and leading to insufficient inhibition of cell wall synthesis. microbiologyresearch.orgsemanticscholar.orgseq.es A genomewide overexpression screen in Escherichia coli demonstrated that murA was the only chromosomal gene capable of conferring clinical levels of fosfomycin resistance when overexpressed. nih.govasm.org This overproduction can occur due to mutations, such as those in the murA promoter region, that increase murA expression. microbiologyresearch.org While MurA overproduction can confer resistance, studies suggest it may impose a lower fitness cost compared to some transporter mutations. nih.govasm.org

Efflux Pump Overexpression (e.g., Tet38)

Efflux pumps are membrane proteins that actively transport antibiotics and other substrates out of the bacterial cell, thereby reducing their intracellular concentration and contributing to resistance. mdpi.com While enzymatic inactivation and reduced uptake are considered the major mechanisms of fosfomycin resistance, efflux pumps can also play a role. mdpi.com The Tet38 efflux pump, a major facilitator superfamily transporter found in Staphylococcus aureus, has been shown to contribute to fosfomycin resistance. frontiersin.orgmdpi.comasm.orgfrontiersin.org Overexpression of the tet38 gene has been correlated with increased fosfomycin MICs and decreased intracellular accumulation of the antibiotic in S. aureus. frontiersin.orgasm.orgfrontiersin.org Studies using quantitative real-time PCR (qRT-PCR) have revealed elevated expression of tet38 in fosfomycin-resistant S. aureus isolates, particularly when exposed to increasing concentrations of fosfomycin. frontiersin.orgfrontiersin.org This suggests that Tet38 can act as an efflux transporter for fosfomycin, pumping the drug out of the bacterial cell. frontiersin.orgasm.org

Table 1: Mechanisms of Fosfomycin Resistance Discussed

MechanismDescriptionInvolved Genes/Proteins
Impaired Uptake MechanismsReduced transport of fosfomycin into the bacterial cell.GlpT, UhpT, cyaA, ptsI, UhpABC, PTS
Mutations/Deletions of glpTAlterations in the gene encoding the GlpT transporter, reducing fosfomycin influx.glpT
Mutations/Deletions of uhpTAlterations in the gene encoding the UhpT transporter, reducing fosfomycin influx.uhpT
Regulatory Changes (cyaA, ptsI)Mutations affecting cAMP levels, which regulate GlpT and UhpT expression, leading to reduced uptake.cyaA, ptsI
PTS MutationsMutations in genes encoding components of the phosphotransferase system, affecting fosfomycin transport.PTS genes (e.g., ptsI, ptsH, EIIA)
Overproduction of Target EnzymeIncreased production of MurA, the target enzyme, to overcome fosfomycin inhibition.MurA (murA gene)
Efflux Pump OverexpressionIncreased activity of efflux pumps that pump fosfomycin out of the bacterial cell.Tet38 (tet38 gene)

Table 2: Examples of Mutations and Associated Fosfomycin MIC Changes

Gene AffectedMutation/AlterationOrganismEffect on Fosfomycin MIC (Example)Source
uhpTLoss of geneE. coliIncrease from 0.5 to 32 μg/mL mdpi.com
glpTLoss of geneE. coliIncrease from 0.5 to 4 μg/mL mdpi.com
glpT and uhpTLoss of both genesE. coliIncrease from 0.5 to >1024 μg/mL mdpi.com
glpTW28del, Pro212LeuE. coliHigh-level resistance (>128 μg/mL) frontiersin.org
glpTArg206Lys, Ile293PheK. pneumoniaeHigh-level resistance (>128 μg/mL) frontiersin.org
PTS genesInactivation of fructose-specific and general PTS proteinsE. coliIncrease up to 256-fold nih.govcsic.es
tet38OverexpressionS. aureusIncreased MICs frontiersin.orgasm.orgfrontiersin.org

General Stress Responses and Adaptive Resistance

Bacteria can employ general stress responses and adaptive resistance mechanisms to survive in the presence of antibiotics like fosfomycin. These responses involve transient changes in gene expression that enhance their ability to tolerate antibiotic exposure. nih.govmdpi.com For instance, the Cpx envelope stress response has been implicated in fosfomycin resistance in Escherichia coli by downregulating the GlpT and UhpT transporters, which are necessary for fosfomycin uptake. oup.com Adaptive resistance can also involve the upregulation of efflux pumps that expel antibiotics from the bacterial cell. oup.comoup.com

Global Epidemiology of Fosfomycin Resistance Determinants

The global epidemiology of fosfomycin resistance determinants is complex, driven by the spread of resistance genes and the prevalence of resistant bacterial clones. nih.gov

Horizontal gene transfer (HGT) plays a crucial role in the dissemination of antibiotic resistance genes, including those conferring fosfomycin resistance. nih.govfrontiersin.org Mobile genetic elements, such as plasmids and transposons, facilitate the transfer of these genes between bacteria. nih.govfrontiersin.org Fosfomycin-inactivating enzymes are often associated with these mobile elements, significantly contributing to the horizontal spread of resistance. frontiersin.org

Plasmid-mediated resistance is a significant factor in the spread of fosfomycin resistance, particularly in Gram-negative bacteria. Various plasmid types are involved in the dissemination of fosfomycin resistance genes, notably fosA variants. frontiersin.orgnih.gov IncF, IncN, and IncB/O/K/Z plasmids have been identified as important vehicles for the spread of fosA3 and other fosA-like genes. frontiersin.orgnih.govnih.govresearchgate.net The association of fosA3 with IncFII plasmids, often in combination with insertion sequences like IS26, has contributed to its successful global diffusion. frontiersin.org These plasmids can also carry other resistance genes, leading to co-resistance phenotypes. frontiersin.orgnih.govnih.gov

Here is a table summarizing some plasmid types associated with fosfomycin resistance genes:

Plasmid TypeAssociated fos Genes (Examples)Bacterial Species (Examples)References
IncFfosA3Escherichia coli, Salmonella spp. frontiersin.orgnih.gov
IncNfosA3Escherichia coli frontiersin.orgresearchgate.net
IncB/O/K/ZfosA10Escherichia coli nih.govresearchgate.net
IncI1fosA3Escherichia coli, Salmonella spp. frontiersin.orgnih.gov
IncHI2fosA3Escherichia coli frontiersin.org

Chromosomal mutations are another important mechanism of fosfomycin resistance. These mutations primarily affect the genes encoding the transporters responsible for fosfomycin uptake, namely GlpT and UhpT. frontiersin.orgtandfonline.comdovepress.comfrontiersin.org Mutations in glpT and uhpT, or their regulators (uhpA, uhpB, uhpC), can lead to reduced intracellular accumulation of fosfomycin and thus increase resistance levels. frontiersin.orgtandfonline.comfrontiersin.orgasm.org While plasmid-mediated resistance is often associated with higher resistance levels, chromosomal mutations are considered a main mechanism for the development of fosfomycin resistance in clinical isolates, particularly due to impaired drug uptake. tandfonline.com Mutations in the murA gene, which encodes the fosfomycin target enzyme, can also confer resistance by reducing the enzyme's affinity for the antibiotic. frontiersin.orgdovepress.comekb.eg Chromosomally encoded fosA genes are also present in many Gram-negative species and can contribute to intrinsic resistance. nih.govasm.orgasm.org

Fosfomycin resistance is observed in various bacterial lineages and clones of clinical significance. In Escherichia coli, certain sequence types (STs) are frequently associated with fosfomycin resistance, particularly those that are also multidrug-resistant and widely disseminated. The ST131 clone, a globally dominant lineage associated with urinary tract infections and the spread of ESBLs, has been found to carry plasmid-mediated fosfomycin resistance genes, including fosA3. frontiersin.orgnih.govmdpi.com The ST69 clone of E. coli has also been identified as a significant host for fosA3-harboring plasmids. frontiersin.orgnih.govresearchgate.net

In Staphylococcus aureus, fosfomycin resistance has become a clinical concern, particularly in epidemic lineages like ST5. nih.gov Studies have shown a significant increase in fosfomycin resistance rates in S. aureus ST5, with high-level resistance often attributed to combined mutations in genes related to membrane transporter systems such as glpT and uhpT. nih.gov While fos genes like fosA, fosB, and fosC are less commonly the primary mechanism of resistance in S. aureus, mutations in chromosomal genes like glpT, uhpT, and murA appear to play a more critical role. ekb.egfrontiersin.org

Here is a table illustrating the prevalence of fosfomycin resistance mechanisms in selected bacterial lineages:

Bacterial SpeciesLineage/ClonePrimary Resistance MechanismsAssociated fos Genes (if applicable)References
Escherichia coliST131Plasmid-mediated (e.g., fosA3), Chromosomal mutationsfosA3, fosA1 frontiersin.orgnih.govmdpi.com
Escherichia coliST69Plasmid-mediated (e.g., fosA3, fosA10), Chromosomal mutationsfosA3, fosA10 frontiersin.orgnih.govresearchgate.net
Staphylococcus aureusST5Chromosomal mutations (transporters)Less commonly fos genes nih.govfrontiersin.org

Preclinical Pharmacokinetics and Pharmacodynamics Non Human Models

Absorption and Distribution in Animal Models

Fosfomycin (B1673569) sodium, a highly water-soluble disodium (B8443419) salt, is often administered intravenously in animal studies, resulting in 100% bioavailability. infectopharm.com Oral formulations, such as fosfomycin tromethamine, have lower bioavailability in animals, similar to humans, ranging from approximately 30% to 50% depending on fasting conditions. infectopharm.com Following absorption, fosfomycin is widely distributed throughout the body due to its low molecular weight and negligible protein binding (less than 0.5%). infectopharm.comnih.govmdpi.com This characteristic facilitates its diffusion into various tissues and fluids. nih.gov

Tissue Distribution Studies (e.g., organ concentrations in rodents, rabbits)

Studies in various animal species have demonstrated the extensive tissue penetration of fosfomycin. In rabbits, high concentrations of fosfomycin were observed in organs such as the kidney, liver, lung, pancreas, heart, spleen, and thymus after intravenous administration. ndmctsgh.edu.tw In rats, tissue distribution was rapid and wide, with peak concentrations achieved in most tissues by 1 hour after administration. tga.gov.au Levels were notably high in the small intestine and kidneys, decreasing significantly by 4 hours. tga.gov.au Trace levels were detected in brain tissues of some rats, but only at early time points. tga.gov.au Fosfomycin has also been shown to cross the placental barrier in animals. fffenterprises.comdrugs.com

Pharmacokinetic Modeling in Animal Species

Pharmacokinetic profiles of fosfomycin have been described in several animal species, including chickens, rabbits, cows, dogs, horses, and pigs. nih.gov After parenteral administration, the pharmacokinetics often follow a two-compartment open model. nih.gov

Studies in broiler chickens administered intravenous (IV) fosfomycin at 10 mg/kg body weight showed specific pharmacokinetic parameters. nih.gov In post-weaning piglets given disodium fosfomycin intravenously at 15 mg/kg body weight, the area under the plasma concentration-time curve (AUC₀₋₁₂) was 120.00 ± 23.12 µg·h/mL, the volume of distribution (Vd) was 273.00 ± 40.70 mL/kg, plasma clearance was 131.50 ± 30.07 mL/kg/h, and the half-life (T₁/₂) was 1.54 ± 0.40 h. nih.gov

In a study in Sprague-Dawley rats, fosfomycin administered intraperitoneally at single doses of 75, 200, and 500 mg/kg body weight showed a dose-proportional pharmacokinetic profile. karger.com The mean AUC₀₋₈ values were 109.4, 387.0, and 829.1 µg·h/mL for the respective doses. karger.com The mean elimination half-life in rats ranged from 0.7 to 0.9 hours, which is shorter than the 1.5-2 hour half-life observed in humans, while the Vd in rats (0.6-0.7 mg/kg) was higher than in humans (0.4 ± 0.14 L/kg). karger.com

In mice, subcutaneous injection of fosfomycin resulted in rapid absorption and a mean half-life of 28 minutes in plasma, which is significantly faster than in humans. nih.govasm.org Peak plasma concentrations of 36, 280, and 750 mg/liter were observed following single subcutaneous doses of 0.75, 7.5, and 30 mg/mouse, respectively. nih.govasm.org

Here is a table summarizing some pharmacokinetic parameters in different animal species:

SpeciesRouteDose (mg/kg b.w.)AUC (µg·h/mL or mg·h/liter)Vd (mL/kg or L/kg)T₁/₂ (h or min)Clearance (mL/kg/h or L/hr)Citation
PigletsIV15120.00 ± 23.12273.00 ± 40.701.54 ± 0.40 h131.50 ± 30.07 nih.gov
RatsIP75109.4-0.7-0.9 h- karger.com
RatsIP200387.0-0.7-0.9 h- karger.com
RatsIP500829.10.6-0.7 L/kg0.7-0.9 h- karger.com
MiceSC0.751.4-28 min- asm.orgnih.gov
MiceSC7.5--28 min- nih.govasm.org
MiceSC3087-28 min- asm.orgnih.gov
Dogs (oral)PO40---- mdpi.com
Dogs (oral)PO80---- mdpi.com
HorsesIV, IM, SC10, 20---- nih.gov
Broiler ChickensIV10---- nih.gov

Metabolism and Excretion Pathways in Animal Models

Fosfomycin is notable for its lack of significant metabolism in both human and non-human systems. infectopharm.comtga.gov.audrugs.comhres.cahres.cadrugbank.comtga.gov.aunih.gov

Metabolite Identification in Non-human Systems

No significant metabolites of fosfomycin have been identified in animal studies. The drug is primarily excreted in its active, unchanged form. infectopharm.comtga.gov.aunih.gov

Pharmacodynamic Modeling in In Vitro and Animal Infection Models

Pharmacodynamic studies aim to link fosfomycin exposure to its antimicrobial effects. In vitro infection models and animal models are used to determine the PK/PD index that best predicts efficacy and the magnitude of this index required for different levels of bacterial killing or stasis.

In vitro studies using a one-compartment infection model with Escherichia coli have explored the PK/PD relationships for intravenous fosfomycin. asm.org These studies identified the percentage of the dosing interval that drug concentrations are above the inherent resistance inhibitory concentration (%T>RIC) as a key PK/PD index associated with efficacy. asm.org Magnitudes of this index associated with net bacterial stasis and 1- and 2-log₁₀ CFU/mL reductions from baseline at 24 hours were determined to be 11.9, 20.9, and 32.8, respectively. asm.org Dynamic in vitro models can simulate the fluctuating antimicrobial concentrations observed in vivo, providing data predictive of clinical efficacy. mdpi.com

Animal infection models, such as the neutropenic murine thigh infection model, have also been used to evaluate fosfomycin's PK/PD activity against various bacteria, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. asm.orgnih.gov In these models, the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) ratio was found to be the PK/PD index most closely linked to efficacy. asm.orgnih.gov Net stasis and bactericidal activity were observed at specific 24-hour AUC/MIC ratio values against different bacterial species. nih.gov

Studies in murine urinary tract infection models have also investigated fosfomycin's activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. nih.govasm.org These studies showed that subcutaneous administration of fosfomycin could significantly reduce bacterial counts in urine, bladder, and kidneys, depending on the dose and susceptibility of the strain. nih.govasm.org In a canine ex vivo urinary tract infection model, the urinary AUC/MIC ratio correlated with the antibacterial effect, suggesting that a dose of 80 mg/kg twice daily might be suitable for treating canine UTIs caused by ESBL-producing E. coli with MIC ≤ 128 µg/mL. nih.gov

Preclinical studies in a rat model of chronic implant-associated MRSA osteomyelitis demonstrated the efficacy of fosfomycin monotherapy, showing significantly lower bacterial counts in bone compared to untreated controls and vancomycin (B549263) treatment. asm.org

These in vitro and animal model studies provide valuable data for understanding fosfomycin's activity and informing potential dosing strategies, although direct translation to clinical outcomes requires further investigation.

Time-Kill Kinetics Studies

Time-kill kinetics studies are in vitro experiments that assess the rate and extent of bacterial killing over time at various concentrations of an antimicrobial agent. These studies help to characterize the bactericidal activity of fosfomycin sodium against different bacterial species.

Research has investigated the time-kill kinetics of fosfomycin against a range of pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. Studies on P. aeruginosa have shown moderate killing (up to approximately 3 log₁₀ cfu/mL reduction) with time-dependent characteristics at low inoculum concentrations, often accompanied by regrowth at 24 hours. oup.comoup.com Notably, these studies also indicated that most concentrations tested resulted in the replacement of susceptible colonies by resistant ones. oup.comoup.com At high inoculum concentrations, bacterial killing was significantly diminished. oup.comoup.com

For S. aureus, time-kill studies have indicated time-dependent bactericidal activity. researchgate.netdovepress.com Some studies suggest that the bacterial killing properties of fosfomycin may vary depending on the specific pathogen being studied. mdpi.com

Post-Antibiotic Effect (PAE) in Preclinical Settings

The post-antibiotic effect (PAE) is the suppression of bacterial growth that persists after the concentration of an antimicrobial agent has fallen below the minimum inhibitory concentration (MIC). Preclinical studies, primarily in vitro, have evaluated the PAE of fosfomycin sodium against various bacteria.

Fosfomycin has demonstrated a prolonged PAE in vitro against strains of Escherichia coli and Proteus mirabilis, with durations ranging between 3.4 and 4.7 hours, depending on the drug concentration applied. researchgate.netseq.esnih.gov Shorter PAEs have been observed against isolates of P. aeruginosa (0.3 to 5.5 hours) and S. aureus (0.5 to 1.4 hours). researchgate.netseq.esnih.gov The duration of the PAE against E. coli and P. mirabilis has been reported to be concentration-dependent. dovepress.comnih.gov

Efficacy in Murine and Other Animal Infection Models (e.g., Galleria mellonella larvae)

Animal infection models, such as murine models and Galleria mellonella larvae, are used to evaluate the in vivo efficacy of antimicrobial agents and to bridge the gap between in vitro findings and potential clinical applications.

Murine models of urinary tract infection (UTI) have been utilized to assess the efficacy of fosfomycin against E. coli, including multidrug-resistant (MDR) strains. Studies have shown a significant reduction in bacterial colony counts in the urine of mice infected with susceptible E. coli strains following fosfomycin administration. nih.govnih.gov Variable degrees of reduction were observed in the bladder and kidneys. nih.gov No significant reductions were observed with resistant strains. nih.gov In a neutropenic murine thigh infection model, fosfomycin demonstrated efficacy against E. coli, Klebsiella pneumoniae, and P. aeruginosa, including strains with extended-spectrum beta-lactamase (ESBL) and carbapenem-resistant (CR) phenotypes. asm.org Net stasis and bactericidal activity were observed against all tested strains in this model. asm.org

Galleria mellonella larvae have also emerged as a useful in vivo model for assessing the efficacy of antimicrobial agents against various pathogens. Studies using G. mellonella infection models have investigated the efficacy of fosfomycin, often in combination with other antibiotics, against pathogens such as Enterococcus faecium, including vancomycin-resistant strains (VRE). biorxiv.orgnih.gov In a G. mellonella model infected with VRE, the combination of linezolid (B1675486) and fosfomycin resulted in an enhanced survival rate compared to linezolid monotherapy. biorxiv.orgnih.gov Fosfomycin alone also showed antibacterial efficacy in this model. biorxiv.org Studies have also explored the use of G. mellonella to assess the pathogenicity of fosfomycin-resistant strains, finding that increased fosfomycin resistance can be associated with decreased virulence in this model. frontiersin.org

Concentration-Dependent vs. Time-Dependent Activity in Preclinical Contexts

Understanding whether an antibiotic exhibits concentration-dependent or time-dependent killing is crucial for optimizing dosing strategies. A concentration-dependent antibiotic's killing rate and extent increase with increasing drug concentrations, while a time-dependent antibiotic's efficacy is best predicted by the duration the drug concentration remains above the MIC.

There has been some debate and varying findings regarding whether fosfomycin exhibits primarily concentration-dependent or time-dependent bactericidal activity. researchgate.netdovepress.comnih.govnih.govasm.org Some in vitro studies suggest concentration-dependent activity against pathogens like E. coli and Proteus mirabilis, with complete sterilization achieved at concentrations several times the MIC. researchgate.netdovepress.comnih.gov In contrast, other in vitro studies have indicated time-dependent activity against S. aureus and P. aeruginosa. oup.comoup.comresearchgate.netdovepress.comasm.org Some research suggests that the type of activity may be dependent on the specific microorganism. mdpi.comnih.govasm.org

Synthetic Methodologies and Chemical Modifications

Original Synthesis Pathways

Fosfomycin (B1673569) was initially isolated as a natural product from Streptomyces species, including S. fradiae, S. viridochromogenes, and S. wedmorensis. rcsb.orginfectopharm.com The biosynthesis in Streptomyces involves a series of enzymatic steps starting from phosphoenolpyruvate (B93156) (PEP). rsc.orgnih.gov This pathway includes the conversion of PEP to phosphonopyruvate (B1221233) (PnPy) catalyzed by PEP mutase, a key step in forming the carbon-phosphorus bond. rsc.orgnih.govnih.gov Subsequent steps involve transformations of phosphonopyruvate to ultimately yield fosfomycin. rsc.org

Parallel to the biosynthetic discovery, chemical synthesis routes were developed. The first chemical synthesis of fosfomycin was reported in 1969 and involved the epoxidation of (Z)-1-propenylphosphonic acid. rsc.org This approach typically yields a racemic mixture of fosfomycin. wikipedia.org Another general approach involves the ring closure of 1,2-dihydroxylpropylphosphonate or halohydrinphosphonate intermediates. rsc.org

Novel Synthetic Approaches and Derivatization Strategies

Research into novel synthetic approaches for fosfomycin aims to address challenges such as improving stereoselectivity and developing more efficient and environmentally friendly processes. While the industrial synthesis often involves the epoxidation of cis-propenylphosphonic acid to yield a racemic mixture, efforts have been made to develop stereoselective methods. wikipedia.orggoogle.com

Derivatization strategies explore modifications to the fosfomycin structure to potentially alter its properties, such as solubility, cellular uptake, or spectrum of activity. This can involve modifying the phosphonic acid group or the epoxide ring. solubilityofthings.com For instance, derivatization procedures have been explored for analytical purposes, such as introducing UV-absorbing groups for detection in chromatography. chromforum.orguobaghdad.edu.iqmdpi.comunimi.it Novel nucleoside analogs of fosfomycin have also been synthesized, combining the epoxyphosphonate structure with a nucleoside component, with the potential for dual biological activities. scispace.comresearchgate.netacs.org

Prodrug Development and Chemical Modifications for Enhanced Delivery (preclinical, non-human focus)

Prodrug strategies for fosfomycin aim to improve its pharmacokinetic properties, such as bioavailability and tissue penetration, particularly for applications beyond simple urinary tract infections. These strategies involve chemically modifying the fosfomycin molecule to create an inactive precursor that is subsequently converted to the active drug within the body. frontiersin.org

Preclinical studies in non-human models have investigated lipophilic prodrugs designed to enhance passage through bacterial cell walls and bypass specific transport systems like GlpT, which are absent in some pathogens. plos.org For example, lipophilic prodrugs of FR900098, an acetyl derivative of fosfomycin, have shown GlpT-independent antimicrobial activity in Francisella novicida models. plos.org Novel constrained cyclic prodrug analogues of fosmidomycin (B1218577) (a related phosphonate (B1237965) antibiotic) have also been synthesized and evaluated for antimalarial activity in preclinical settings, demonstrating higher activity than the parent compound and low cytotoxicity against cultured human cells. nih.gov Double prodrug derivatives of fosmidomycin surrogates have also been explored for antitubercular activity. nih.gov

Stereoselective Synthesis of Fosfomycin and Analogs

Achieving stereocontrol in the synthesis of fosfomycin is crucial because its antibacterial activity is highly dependent on the (1R, 2S) configuration of the epoxide ring. researchgate.net While racemic mixtures are obtained from some chemical synthesis routes, significant research has focused on developing stereoselective methods.

One approach involves the stereoselective epoxidation of cis-propenylphosphonic acid using biocatalysts, such as enzymes from bacteria like Bacillus subtilis. researchgate.netoup.com This method can yield fosfomycin with higher optical purity compared to some synthetic routes. researchgate.net Another enantioselective process involves the preparation of specific dihydroxypropyl-phosphonic acid derivatives as intermediates, which can then be converted to the desired (1R, 2S)-epoxypropyl-phosphonic acid (fosfomycin) through epoxide formation. google.com This process can be highly enantioselective and has been explored for industrial suitability. google.com Asymmetric synthesis using chiral auxiliaries, such as tartaric acid, to direct stereochemistry during bromohydroxylation of cis-1-propenylphosphonic acid dichloride has also been reported, followed by resolution and conversion to enantiomerically pure fosfomycin. nih.gov

Structure-Activity Relationship (SAR) Studies on Fosfomycin Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of fosfomycin affect its biological activity, particularly its antibacterial efficacy and mechanism of action. rsc.org Fosfomycin exerts its bactericidal effect by irreversibly inhibiting UDP-N-acetylglucosamine enolpyruvyltransferase (MurA), an enzyme essential for bacterial cell wall biosynthesis. rcsb.orgrsc.orgwikipedia.orgmdpi.com The epoxide ring of fosfomycin is critical for its function, as it undergoes covalent binding to a cysteine residue (Cys115 in Escherichia coli) in the active site of MurA, thereby inactivating the enzyme. wikipedia.orgnih.govasm.org

Analytical Methodologies for Research and Monitoring

Chromatographic Techniques for Quantification (e.g., HPLC, LC-MS/MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are widely used for the quantitative determination of fosfomycin (B1673569) sodium in various samples. uobaghdad.edu.iqeur.nl Due to the polar and hydrophilic nature of fosfomycin, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed in LC-MS/MS methods to achieve adequate retention and separation. eur.nlmdpi.comresearchgate.net

LC-MS/MS offers high sensitivity and selectivity, making it suitable for quantifying fosfomycin in complex biological matrices such as plasma, urine, and tissue samples. eur.nlmdpi.comresearchgate.netnih.gov Multiple reaction monitoring (MRM) is commonly used in LC-MS/MS for the detection and quantification of fosfomycin and its internal standards. eur.nlresearchgate.netingentaconnect.com For instance, one validated LC-MS/MS method used precursor to product ion combinations of m/z 137.0 > 79.0 for fosfomycin and m/z 140.0 > 79.0 for the internal standard, fosfomycin-13C3 benzylamine. researchgate.net This method demonstrated linearity over a range of 0.75 to 375 mg/L in urine and plasma, with good accuracy and precision. eur.nl Another LC-MS/MS method for quantifying fosfomycin in human prostatic tissue utilized a dynamic range of 0.1–20 μg/g. nih.gov

HPLC coupled with detectors like evaporative light scattering detectors (ELSD) or refractive index detectors (RID) can also be used for fosfomycin analysis, particularly in pharmaceutical formulations or when high sensitivity is not the primary requirement. ingentaconnect.comhelixchrom.comingentaconnect.com Ion chromatography (IC) has also been shown to be a suitable method for rapid and accurate determination of fosfomycin, including in pharmaceutical wastewater, offering a low limit of detection. iwaponline.com

Data from a validated LC-MS/MS method for fosfomycin quantification in human plasma and urine: eur.nl

MatrixConcentration Range (mg/L)Accuracy (% BIAS)Within-day Precision (% CV)Between-day Precision (% CV)
Urine0.75 - 3750.9998< 2.1< 1.5< 5.0
Plasma0.75 - 3750.9998< 3.2< 1.7< 3.8

Spectroscopic Methods for Structural Characterization (e.g., NMR, Mass Spectrometry)

While chromatographic techniques are primarily used for quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are valuable for structural characterization and confirmation of fosfomycin sodium. Mass spectrometry, particularly when coupled with chromatography (LC-MS), provides information about the molecular weight and fragmentation pattern of fosfomycin, aiding in its identification and structural elucidation. uobaghdad.edu.iquni.lu NMR spectroscopy can provide detailed information about the arrangement of atoms within the fosfomycin molecule. Although not as commonly used for routine quantification as LC-MS/MS, these spectroscopic methods are essential in the initial characterization of the compound and in research involving its structure or metabolic fate.

Microbiological Assays for Susceptibility Testing in Research (e.g., Agar (B569324) Dilution, MIC Test Strips)

Microbiological assays are fundamental for determining the in vitro activity of fosfomycin sodium against bacterial isolates and are widely used in research to assess bacterial susceptibility. mdpi.comnih.gov Common methods include agar dilution, broth dilution, disk diffusion, and gradient strip tests (like Etest). mdpi.comnih.govnih.gov

Agar dilution is often considered the reference standard method for fosfomycin susceptibility testing, as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). mdpi.comnih.gov This method involves preparing agar plates with varying concentrations of fosfomycin and inoculating them with a standardized bacterial suspension to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that inhibits visible bacterial growth. jcdr.netacademicmed.org Supplementation of Mueller-Hinton agar with glucose-6-phosphate is typically recommended to enhance fosfomycin activity and improve the accuracy of susceptibility testing, especially for certain bacterial species. nih.govjcdr.netoup.com

Molecular Methods for Resistance Gene Detection (e.g., PCR, Whole Genome Sequencing)

Molecular methods are essential for investigating the genetic basis of fosfomycin resistance in bacterial strains. Polymerase Chain Reaction (PCR) is a common technique used to detect the presence of known fosfomycin resistance genes, such as fosA, fosB, fosC, and fosX. oup.comekb.egfrontiersin.orgplos.orgelsevier.es Different subtypes of these genes, like fosA3, fosA5, fosA6, fosA7, fosA11, fosB4, fosB5, and fosB6, have been identified and can be targeted by specific PCR assays. ekb.egfrontiersin.orgplos.orgelsevier.esmdpi.comasm.orgnih.govresearchgate.net PCR can also be used to screen for mutations in genes involved in fosfomycin uptake (glpT, uhpT) or target enzyme (murA), which can also contribute to resistance. brieflands.comfrontiersin.orgnih.govplos.org

Whole Genome Sequencing (WGS) provides a comprehensive approach to identifying all genes present in a bacterial isolate, allowing for the detection of both known and novel resistance genes, as well as chromosomal mutations that may confer resistance. mdpi.comasm.orgnih.govresearchgate.netmdpi.com WGS enables detailed analysis of the genetic environment of resistance genes, including their location on plasmids or chromosomes and association with mobile genetic elements. plos.orgasm.org Studies utilizing WGS have identified mutations in the uhpT gene and the presence of plasmid-mediated fosA5 or fosA6 genes conferring fosfomycin resistance in uropathogens. nih.gov WGS has also been instrumental in identifying novel resistance mechanisms, such as inactivating mutations in phoU leading to reduced glpT expression. mdpi.com

Sample Preparation Techniques for Various Matrices (e.g., biological fluids from animal models, bacterial cultures)

Effective sample preparation is critical for accurate analysis of fosfomycin sodium in diverse matrices encountered in research. The specific technique used depends on the sample type and the analytical method.

For biological fluids like plasma and urine, common sample preparation methods for chromatographic analysis include protein precipitation, solid-phase extraction, or ultrafiltration to remove interfering substances and concentrate the analyte. eur.nlmdpi.comnih.govresearchgate.netresearchgate.net One method for plasma and urine involves adding internal standard and acetonitrile (B52724) for protein precipitation, followed by centrifugation and dilution of the supernatant before LC-MS/MS analysis. mdpi.com Another universal sample preparation method for urine and plasma utilizes ultrafiltration after adding the internal standard. eur.nlresearchgate.net For tissue samples, homogenization is typically required before extraction of fosfomycin. nih.gov A method for prostatic tissue involved homogenizing the tissue with water, adding internal standard in methanol (B129727) for protein precipitation and extraction, followed by centrifugation and injection of the supernatant into the LC-MS/MS system. nih.gov

For microbiological assays, bacterial cultures are typically grown to a standardized turbidity (e.g., 0.5 McFarland standard) before being used to inoculate agar plates or broth for susceptibility testing. jcdr.net For molecular methods like PCR and WGS, DNA extraction from bacterial cultures is a necessary step. Various commercial kits and protocols are available for extracting bacterial DNA, often involving cell lysis followed by purification of the DNA. ekb.egnih.gov

Investigational Applications and Combinatorial Strategies Preclinical

In Vitro Synergistic Activity with Other Antimicrobial Agents

Mechanisms of Synergy with Beta-Lactams

The synergistic effect between fosfomycin (B1673569) and beta-lactam antibiotics is primarily attributed to their complementary mechanisms of inhibiting bacterial cell wall synthesis. Fosfomycin inhibits the initial enzymatic step catalyzed by UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), preventing the formation of UDP-MurNAc, a crucial peptidoglycan precursor. infectopharm.com Beta-lactam antibiotics, conversely, inhibit the final stages of peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs), which are involved in cross-linking peptidoglycan chains. researchgate.netresearchgate.netinfectopharm.com By blocking different steps in the same essential pathway, the combination can lead to enhanced disruption of cell wall synthesis, resulting in synergy. Additionally, fosfomycin may increase bacterial cell wall permeability, which could facilitate the uptake and action of beta-lactams. researchgate.netinfectopharm.com In vitro tests have frequently shown additive or synergistic effects when fosfomycin is combined with beta-lactams such as penicillins, cephalosporins (e.g., cefazolin, ceftriaxone, cefepime, ceftazidime), and carbapenems (e.g., imipenem, meropenem). researchgate.netresearchgate.netresearchgate.netinfectopharm.com

Synergy with Aminoglycosides (e.g., Gentamicin (B1671437), Amikacin)

Combinations of fosfomycin with aminoglycosides like gentamicin and amikacin (B45834) have demonstrated in vitro synergistic effects against various bacterial species, including Pseudomonas aeruginosa and carbapenemase-producing Klebsiella pneumoniae. researchgate.netmdpi.comresearchgate.netmdpi.comnih.govcsic.esresearchgate.netnih.gov Studies evaluating these combinations against different bacterial species and using various aminoglycosides have shown varying synergism rates. mdpi.com For instance, fosfomycin plus amikacin has shown synergistic and bactericidal effects against certain carbapenemase-producing K. pneumoniae strains in vitro. csic.esresearchgate.net Similarly, fosfomycin plus gentamicin has exhibited in vitro synergistic activity against other K. pneumoniae strains. csic.esresearchgate.netnih.gov The proposed mechanism of synergy involves fosfomycin's ability to disrupt the bacterial cell wall, potentially enhancing the uptake of aminoglycosides, which primarily act by inhibiting protein synthesis after entering the cell. researchgate.net

Synergy with Fluoroquinolones (e.g., Ciprofloxacin (B1669076), Levofloxacin)

In vitro studies have indicated synergistic effects between fosfomycin and fluoroquinolones such as ciprofloxacin and levofloxacin (B1675101) against certain bacteria, including Pseudomonas aeruginosa and carbapenem-resistant Acinetobacter baumannii. researchgate.netmdpi.comresearchgate.netmdpi.comnih.govnih.gov While some studies on P. aeruginosa have shown mainly indifferent effects for fosfomycin and ciprofloxacin combinations, synergistic effects have also been reported. mdpi.com Combinations with levofloxacin have primarily shown additive effects in some isolates. mdpi.com Against carbapenem-resistant A. baumannii, synergistic effects with ciprofloxacin and levofloxacin have been observed with specific fractional inhibitory concentration index (FICI) values. mdpi.com The mechanism underlying this synergy may involve the distinct targets of these antibiotics: fosfomycin inhibits cell wall synthesis, while fluoroquinolones inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. mdpi.cominfectopharm.comfishersci.ca

Synergy with Glycopeptides (e.g., Vancomycin (B549263), Teicoplanin)

Fosfomycin in combination with glycopeptides like vancomycin and teicoplanin has shown in vitro synergistic activity against Gram-positive bacteria, including Staphylococcus aureus (particularly MRSA) and Enterococcus species. researchgate.netmdpi.commdpi.com Synergy with vancomycin has been detected in a percentage of tested strains of Enterococcus faecalis, Enterococcus faecium, and S. aureus. mdpi.com Higher rates of synergistic interactions have been reported with fosfomycin-teicoplanin combinations against Enterococcus species and S. aureus. mdpi.com Similar to beta-lactams, the synergy with glycopeptides, which also inhibit bacterial cell wall synthesis but at a later stage than fosfomycin, is likely due to their complementary mechanisms of action. infectopharm.com

Synergy with Polymyxins (e.g., Colistin)

In vitro studies have investigated the synergistic potential of fosfomycin in combination with polymyxins such as colistin (B93849), particularly against multidrug-resistant Gram-negative bacteria like carbapenem-resistant Klebsiella pneumoniae and Acinetobacter baumannii. researchgate.netmdpi.cominfectopharm.com Combinations with colistin have shown in vitro synergy against these challenging pathogens. researchgate.netmdpi.cominfectopharm.com The mechanism of synergy may involve colistin disrupting the outer membrane of Gram-negative bacteria, potentially enhancing the entry of fosfomycin into the cell. mims.comijopp.org

Synergy with Other Classes (e.g., Carbapenems, Macrolides, Daptomycin)

Beyond the aforementioned classes, fosfomycin has demonstrated in vitro synergy with other antimicrobial agents. Combinations with carbapenems, as mentioned in Section 7.1.1, have shown high synergistic potential, especially against multidrug-resistant pathogens. researchgate.netinfectopharm.com Fosfomycin has also shown synergy with daptomycin (B549167), a lipopeptide antibiotic, against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species. researchgate.netelsevier.esinfectopharm.commdpi.comresearchgate.net High synergistic rates have been reported for fosfomycin-daptomycin combinations against Enterococcus spp. and S. aureus. researchgate.netresearchgate.net The synergy with daptomycin, which disrupts bacterial cell membrane function, may be related to fosfomycin's impact on the cell wall. mdpi.comwikipedia.orgfishersci.nl While macrolides were mentioned in the initial search query structure, the provided search results did not yield specific detailed findings on in vitro synergy between fosfomycin and macrolides within the context of the other outlined combinations.

Table 1: Summary of In Vitro Synergy between Fosfomycin and Other Antimicrobial Classes (Selected Examples from Search Results)

Partner Antibiotic ClassExamples (from outline)Bacterial Species (Examples)Reported Synergy (In Vitro)Relevant Snippet Indices
Beta-Lactams(Various penicillins, cephalosporins, carbapenems)Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, EnterobacteralesFrequent additive or synergistic effects. High synergistic potential with carbapenems against MDR pathogens. researchgate.netresearchgate.netresearchgate.netinfectopharm.com
AminoglycosidesGentamicin, AmikacinPseudomonas aeruginosa, Klebsiella pneumoniae (carbapenemase-producing), Enterococcus faecium (VRE)Synergistic effects reported, rates vary by species and specific aminoglycoside. researchgate.netmdpi.comresearchgate.netmdpi.comnih.govcsic.esresearchgate.netnih.gov
FluoroquinolonesCiprofloxacin, LevofloxacinPseudomonas aeruginosa, Acinetobacter baumannii (carbapenem-resistant), Staphylococcus aureusSynergistic effects reported, though indifferent effects also observed. researchgate.netmdpi.comresearchgate.netmdpi.comnih.govnih.gov
GlycopeptidesVancomycin, TeicoplaninStaphylococcus aureus, Enterococcus spp.Synergistic activity reported, rates vary by species and specific glycopeptide. Higher rates with teicoplanin in some studies. researchgate.netmdpi.commdpi.com
PolymyxinsColistinKlebsiella pneumoniae (carbapenem-resistant), Acinetobacter baumannii (carbapenem-resistant)In vitro synergy reported against MDR Gram-negative bacteria. researchgate.netmdpi.cominfectopharm.com
Other ClassesCarbapenems (mentioned above), DaptomycinStaphylococcus aureus, Enterococcus spp.High synergistic potential with carbapenems. High synergistic rates with daptomycin against Gram-positive cocci. researchgate.netelsevier.esresearchgate.netinfectopharm.commdpi.comresearchgate.net

Antagonistic Interactions (in vitro)

While fosfomycin is frequently explored in combination due to its synergistic potential, antagonistic interactions have been observed in vitro, though sporadically. In a systematic review of in vitro and in vivo studies, antagonism accounted for a small percentage (0.9%) of total interactions when fosfomycin was combined with other antibiotics. mdpi.comnih.gov Specifically, antagonism has been reported against Klebsiella pneumoniae in one in vitro study. mdpi.com Antagonism with the combination of fosfomycin and methicillin (B1676495) was detected in one isolate of Staphylococcus aureus. nih.gov Additionally, antagonism was observed against six biofilm-producer Enterococcus faecalis isolates when combined with ampicillin. nih.gov Conversely, some studies evaluating combinations like fosfomycin with meropenem (B701), amikacin, or ciprofloxacin against multidrug-resistant urinary Escherichia coli isolates did not detect antagonism. researchgate.net Similarly, no antagonism was identified with any antibiotic combination tested against Gram-negative bloodstream infection isolates in a UK study. nih.gov

Exploration in Non-Bacterial Pathogen Models (e.g., protozoa, fungi, if applicable academically)

While the primary focus of fosfomycin research is on bacteria due to its mechanism targeting bacterial cell wall synthesis, some academic contexts explore its potential or the potential of similar mechanisms in other pathogens. Antimicrobial resistance is a challenge across various microbial groups, including bacteria, viruses, fungi, and protozoa. accesstomedicinefoundation.orgliverpool.ac.uk Although fosfomycin's direct activity is linked to bacterial peptidoglycan synthesis, research into novel antimicrobials, including MurA inhibitors, can sometimes involve screening against a broader range of organisms in the initial discovery phases. For example, studies identifying potential MurA inhibitors have included testing against both Gram-positive (Listeria innocua) and Gram-negative (Escherichia coli) bacteria. mdpi.com However, extensive preclinical data specifically on fosfomycin sodium's activity against protozoa or fungi were not prominently found in the search results, suggesting that research in these areas may be limited or not a primary focus compared to its antibacterial applications.

Repurposing or Novel Indications Research (preclinical only)

Fosfomycin is increasingly being investigated for uses beyond its traditional indication for uncomplicated urinary tract infections, particularly in the context of multidrug-resistant bacterial infections. nih.govnih.gov This constitutes a form of drug repurposing. Preclinical research supports this by evaluating its activity against a wide range of resistant pathogens and in various infection models. Fosfomycin has shown activity against multidrug-resistant (MDR) Gram-negative bacteria, including ESBL-producing and carbapenem-resistant strains, as well as Gram-positive organisms like MRSA and VRE. nih.govnih.govasm.orgnih.gov Preclinical pharmacokinetic/pharmacodynamic (PK/PD) models, such as hollow-fiber and humanized-PK mouse models, are being used to define optimized dosing regimens for fosfomycin in combination therapies against highly resistant Gram-negative bacteria. jpiamr.eu Research also explores its activity against bacteria in biofilms, which are implicated in various infections, including bone and joint infections. asm.orgnih.govmdpi.com While the search results highlight the repurposing of fosfomycin for systemic bacterial infections, preclinical studies are crucial in providing the evidence base for these expanded uses. nih.govnih.gov

Combination Therapy Strategies in Preclinical Infection Models

Preclinical studies extensively investigate fosfomycin sodium in combination with other antibiotics to leverage potential synergistic effects, broaden the spectrum of activity, and mitigate the development of resistance. In vitro and animal infection models have demonstrated positive results for intravenous fosfomycin in combination with beta-lactams, polymyxins, or aminoglycosides against resistant Gram-negative bacteria, suggesting synergistic effects. nih.govdntb.gov.ua Combinations have shown efficacy against biofilms formed by various pathogens, including Staphylococcus spp., Enterococcus spp., and MDR Pseudomonas aeruginosa. mdpi.com

Specific preclinical findings on combination therapies include:

Fosfomycin + Daptomycin: Showed excellent synergistic activity against Enterococcus spp., including VRE, in vitro and exhibited greater efficacy against E. faecalis biofilm formation than either agent alone. mdpi.comresearchgate.net This combination also demonstrated potent in vitro activity and synergistic/additive effects against MRSA and MSSA isolates. elsevier.es Preclinical models of bone and joint infections support the promise of this combination against staphylococci. mdpi.comresearchgate.net

Fosfomycin + Aminoglycosides (Amikacin, Gentamicin): Fosfomycin plus amikacin showed synergistic and bactericidal effects against carbapenemase-producing Klebsiella pneumoniae strains (VIM-1, VIM-1 plus DHA-1, and OXA-48 plus CTX-M-15) in vitro. researchgate.net Fosfomycin plus gentamicin had in vitro synergistic activity against a KPC-3 producing K. pneumoniae strain. researchgate.net In an experimental sepsis model, fosfomycin and amikacin, alone and in combination, reduced spleen bacterial concentration in mice infected with VIM-1 and OXA-48 plus CTX-M-15 producing K. pneumoniae. researchgate.net The combination of fosfomycin with gentamicin was highly synergistic against biofilm-producing E. coli strains. mdpi.com

Fosfomycin + Beta-lactams (Piperacillin/Tazobactam, Ceftazidime/Avibactam, Meropenem, Temocillin, Ceftolozane/Tazobactam, Aztreonam): Synergistic/additive effects were frequently observed for beta-lactam/fosfomycin combinations against Gram-negative isolates in vitro. nih.gov Combinations with ceftolozane/tazobactam and ceftazidime/avibactam have shown synergistic activity against Enterobacterales and P. aeruginosa. mdpi.com Fosfomycin combined with meropenem showed high synergy (68%) against MDR urinary E. coli isolates and best inhibited biofilm formation. researchgate.net Preclinical models indicate that fosfomycin in combination with beta-lactams can be highly synergistic and reduce resistance development. jpiamr.eu

Fosfomycin + Other Agents (Tigecycline, Vancomycin, Colistin, Biapenem (B1666964), Oritavancin): In vitro studies with fosfomycin and tigecycline (B611373) against MRSA showed inconclusive results (indifference or almost total synergism). mdpi.com Antagonism between fosfomycin and vancomycin was detected in some S. aureus and S. epidermidis strains, though the combination also restored fosfomycin activity in some resistant S. aureus strains. mdpi.com Fosfomycin in combination with vancomycin resulted in good synergistic rates against Enterococcus spp. mdpi.com The combination of colistin or fosfomycin sodium with biapenem showed synergy against MDR Acinetobacter baumannii isolates. researchgate.net The combination of oritavancin (B1663774) and fosfomycin demonstrated synergy against VRE isolates in vitro and improved survival in a Galleria mellonella infection model. researchgate.net

Preclinical studies utilizing various models, including time-kill assays, checkerboard assays, biofilm models, and animal infection models (e.g., murine sepsis models, Galleria mellonella larvae), provide valuable data on the efficacy of these combinations and help inform potential clinical strategies. researchgate.netresearchgate.netelsevier.esresearchgate.net

Data Table: Summary of Selected Preclinical In Vitro Combination Study Findings

CombinationPathogen Group / Specific PathogenObserved Interaction (In Vitro)NotesSource
Fosfomycin + DaptomycinEnterococcus spp. (including VRE)SynergyExcellent synergy, improved biofilm efficacy vs. monotherapy. mdpi.comresearchgate.net
Fosfomycin + DaptomycinMRSA, MSSASynergy/AdditivePotent activity. elsevier.es
Fosfomycin + AmikacinCarbapenemase-producing K. pneumoniaeSynergy/BactericidalAgainst specific enzyme types (VIM-1, VIM-1+DHA-1, OXA-48+CTX-M-15). researchgate.net
Fosfomycin + GentamicinKPC-3 producing K. pneumoniaeSynergy researchgate.net
Fosfomycin + GentamicinBiofilm-producing E. coliHighly SynergisticEffective against biofilms. mdpi.com
Fosfomycin + MeropenemMDR urinary E. coliSynergy (68%)Best biofilm inhibition among tested combinations. researchgate.net
Fosfomycin + Beta-lactamsGram-negative isolatesSynergy/AdditiveFrequently observed. nih.gov
Fosfomycin + Ceftolozane/TazobactamEnterobacterales, P. aeruginosaSynergyVariable rates depending on pathogen. mdpi.com
Fosfomycin + Ceftazidime/AvibactamEnterobacterales, P. aeruginosaSynergyVariable rates depending on pathogen. mdpi.com
Fosfomycin + VancomycinEnterococcus spp.Good Synergistic Rates mdpi.com
Fosfomycin + VancomycinS. aureus, S. epidermidisAntagonism (some strains)Also restored fosfomycin activity in some resistant strains. mdpi.com
Fosfomycin + BiapenemMDR Acinetobacter baumanniiSynergy researchgate.net
Fosfomycin + OritavancinVRESynergy (80% of isolates)Improved susceptibility and prevented regrowth. researchgate.net

Ecological and Environmental Considerations

Occurrence and Fate in Environmental Compartments

Fosfomycin (B1673569) can enter the environment through various sources, with wastewater being a primary route. gdut.edu.cnufz.defrontiersin.org This includes municipal wastewater, carrying residues from human excretion, and industrial wastewater from pharmaceutical production. ufz.defrontiersin.org While conventional wastewater treatment systems are often inefficient at removing antibiotics like fosfomycin, it can be released into the environment in its original or metabolized form. gdut.edu.cnnih.gov

Concentrations of fosfomycin in environmental waters can vary. Studies have reported concentrations far above average, such as 18 mg L⁻¹ temporarily measured in the inflow of a pharmaceutical WWTP, and concentrations up to 10 mg L⁻¹ expected in the vicinity of WWTP effluents. frontiersin.orgnih.gov However, environmental concentrations can range from nanograms per liter to milligrams per liter depending on the location and weather conditions. mdpi.commdpi.com

Once in the environment, the fate of fosfomycin is influenced by various processes, including sorption, photo-degradation, biodegradation, and oxidation. researchgate.net However, fosfomycin has been noted as not being readily degraded in some conditions, even at different concentrations in wastewater. ufz.defrontiersin.orgresearchgate.netnih.gov

Role in Antimicrobial Resistance Gene Dissemination in the Environment

The presence of antibiotics in the environment, even at sub-inhibitory concentrations, can exert selective pressure on microbial communities, promoting the development and dissemination of antimicrobial resistance. nih.govmdpi.com Fosfomycin is no exception, and its presence in wastewater and other environmental compartments contributes to the spread of fosfomycin resistance genes (ARGs). gdut.edu.cnnih.govfrontiersin.org

Mobile fosfomycin resistance genes, such as fosA, fosC2, and fosL1-L2, have been detected in isolates from human, animal, food, and environmental origins, raising concerns about their potential spread. nih.govresearchgate.net These genes can be carried on mobile genetic elements like plasmids, facilitating their transfer between bacteria. nih.govresearchgate.netmdpi.com The fosA3 gene is reported as the most frequently detected mobile fosfomycin resistance gene in Europe and globally among Enterobacterales. nih.govresearchgate.netmdpi.comfrontiersin.orgscielo.brnih.gov

Wastewater treatment plants, with their high bacterial densities and presence of antibiotic residues, can serve as environments conducive to gene transfer events. nih.gov Studies have found fosfomycin-resistant Enterobacterales in both hospital and municipal wastewater. nih.gov The co-occurrence of fos genes with other resistance genes, such as blaCTX-M (encoding extended-spectrum beta-lactamases), on the same genetic elements is a worrisome trend, potentially accelerating the dissemination of multi-resistance. mdpi.com

Impact on Environmental Microbial Communities

Antibiotics entering the environment can significantly alter the structure and function of natural microbial communities. nih.govgdut.edu.cnmdpi.com Even at relatively low concentrations, fosfomycin can impact bacterial populations. ufz.defrontiersin.orgnih.gov

The impact on microbial communities is strongly linked to the bacteria's resistance and resilience responses. nih.gov The continuous discharge of antibiotics at sub-inhibitory concentrations can lead to changes in bacterial communities and stimulate the development of drug resistance. mdpi.com

Biodegradation and Persistence Studies

The persistence of antibiotics in the environment is a key factor in their ecological impact. Fosfomycin is noted as not being readily degraded in certain conditions, including within wastewater treatment processes. ufz.defrontiersin.orgresearchgate.netnih.gov This recalcitrance can contribute to its persistence in aquatic environments. mdpi.com

While conventional biological treatment in WWTPs may not effectively remove fosfomycin, research is exploring advanced treatment methods for its degradation. gdut.edu.cnnih.govscience.gov Studies have investigated methods such as UV irradiation in the presence of persulfate for the efficient degradation of fosfomycin in aqueous solutions. gdut.edu.cnresearchgate.net These advanced oxidation processes have shown potential for removing fosfomycin and reducing its bacterial toxicity. gdut.edu.cnresearchgate.net

Factors influencing fosfomycin degradation include the presence of natural water constituents, such as humic acid, carbonates, and bicarbonates, which can inhibit degradation, while certain metal ions like Cu²⁺ and Fe³⁺ can promote it. gdut.edu.cn The pH of the solution also plays a role, with slightly higher degradation efficiency observed under neutral conditions compared to acidic or alkaline pH. gdut.edu.cn

Detailed research findings on degradation kinetics and pathways are crucial for understanding the environmental fate of fosfomycin. Studies using advanced oxidation processes have identified hydroxyl substitution, C–P bond cleavage, and coupling reactions as major degradation pathways. gdut.edu.cn

Below is a table summarizing some reported environmental concentrations of fosfomycin:

Environmental CompartmentConcentration Range (approx.)Source
Pharmaceutical WWTP InflowUp to 18 mg L⁻¹Zeng et al., 2014 frontiersin.orgnih.gov
WWTP Effluent VicinityUp to 10 mg L⁻¹Zeng et al., 2014 frontiersin.orgnih.gov
Environmental Waterng/L to mg/LVarious studies mdpi.commdpi.com
River Water (Environmental Isolates)≤0.25 to ≥512 mg/L (MIC range)SciELO study (Brazil) scielo.brnih.gov

Note: The MIC range in river water indicates the levels at which resistance was observed in isolated bacteria, not necessarily the ambient environmental concentration of the antibiotic itself.

Further research is needed to fully understand the long-term persistence and complete biodegradation pathways of fosfomycin in diverse environmental matrices.

Future Research Directions and Emerging Concepts

Development of Novel Fosfomycin (B1673569) Analogs to Overcome Resistance Mechanisms

Research into novel fosfomycin analogs is a key area aimed at circumventing existing resistance mechanisms. Resistance to fosfomycin can arise through various means, including the acquisition of genes encoding fosfomycin-modifying enzymes (FosA, FosB, FosC, FosX, FomA, FomB), mutations in the MurA target enzyme, or deficiencies in the bacterial uptake transporters GlpT and UhpT. wikipedia.orgacs.orgfrontiersin.orgmdpi.comnih.govfrontiersin.org Developing analogs with modified structures could potentially evade inactivation by these enzymes or maintain activity against mutated MurA. Additionally, analogs designed for improved uptake or reduced efflux could help overcome transport-related resistance.

Structural Biology of Fosfomycin-Target Interactions (e.g., MurA, transporters, inactivating enzymes)

Understanding the molecular interactions between fosfomycin and its targets and resistance determinants at the atomic level is crucial for rational drug design. Structural studies, such as X-ray crystallography, provide insights into how fosfomycin binds to the active site of MurA and how resistance enzymes inactivate the antibiotic. acs.orgiucr.orgbeilstein-institut.de

Studies have determined the crystal structure of fosfomycin-inactivated MurA, revealing the covalent binding of fosfomycin to a specific cysteine residue (Cys115 in Escherichia coli MurA). acs.orgiucr.org This structural information is vital for designing new MurA inhibitors.

Structural analysis of resistance enzymes like FosA, FosB, and FosX has elucidated their mechanisms of action. FosA, a metalloenzyme, inactivates fosfomycin by adding glutathione (B108866) to the epoxide ring, a reaction catalyzed by manganese and potassium ions. wikipedia.orgmdpi.comnih.govbeilstein-institut.deasm.org FosB, found in Gram-positive bacteria like Staphylococcus aureus, utilizes bacillithiol or L-cysteine to modify fosfomycin. wikipedia.orgacs.orgbeilstein-institut.denih.gov FosX catalyzes the addition of water. wikipedia.orgacs.org Structural studies of these enzymes, including FosB from Staphylococcus aureus, provide templates for designing inhibitors that can block their inactivating activity. nih.govrcsb.orgrcsb.org

Structural information on the bacterial transporters GlpT and UhpT is also important, as mutations in these transporters can lead to reduced fosfomycin uptake and resistance. frontiersin.orgnih.govasm.org Characterizing the binding sites and transport mechanisms of these proteins can inform the design of compounds that can utilize alternative uptake routes or restore transport function.

Integration of Omics Technologies in Resistance Research (e.g., genomics, transcriptomics, proteomics)

The application of omics technologies (genomics, transcriptomics, proteomics) provides a comprehensive approach to understanding fosfomycin resistance at a system level. humanspecificresearch.orgscielo.org.mxfrontiersin.orgnih.gov

Genomics can identify genetic mutations or the acquisition of resistance genes (like fosA, fosB, fosC, fosX, fomA, fomB) associated with fosfomycin resistance in bacterial populations. wikipedia.orgacs.orgfrontiersin.orgmdpi.comnih.govfrontiersin.org Transcriptomics allows for the analysis of gene expression profiles in response to fosfomycin exposure or in resistant strains, revealing upregulated or downregulated genes involved in resistance mechanisms, such as transporters or modifying enzymes. humanspecificresearch.orgfrontiersin.orgnih.govisciii.es Proteomics complements transcriptomics by examining the protein levels, providing insights into the functional expression of resistance determinants. humanspecificresearch.orgfrontiersin.orgnih.govisciii.es

Integrating data from these omics approaches can provide a holistic view of the complex mechanisms underlying fosfomycin resistance, helping to identify new resistance pathways and potential targets for intervention. humanspecificresearch.orgnih.gov For example, omics technologies have been used to study fosfomycin resistance in Acinetobacter baumannii. isciii.es

Here is a conceptual table illustrating how omics technologies contribute to fosfomycin resistance research:

Omics TechnologyData GeneratedContribution to Resistance Research
GenomicsDNA sequences, gene presence/absenceIdentification of resistance genes, mutations in target/transporter genes
TranscriptomicsRNA transcripts, gene expression levelsUnderstanding regulatory changes, overexpression of resistance genes
ProteomicsProteins, protein abundanceAssessing the functional output of resistance mechanisms

Artificial Intelligence and Machine Learning Applications in Fosfomycin Research (e.g., predicting resistance, designing new compounds)

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in antimicrobial resistance research, including for fosfomycin. nih.govnih.govfrontiersin.orgresearchgate.net

ML models can be trained on large datasets of bacterial genomic information and fosfomycin susceptibility data to predict resistance patterns. nih.govnih.govfrontiersin.orgresearchgate.net This can help in rapidly identifying potentially resistant strains and understanding the genetic determinants of resistance. nih.govfrontiersin.org

AI is also being used in the design and discovery of new antimicrobial compounds. nih.govnih.govnews-medical.net By analyzing vast chemical libraries and biological data, AI algorithms can predict the potential efficacy and properties of novel molecules, accelerating the process of identifying new fosfomycin analogs or compounds that can overcome resistance. nih.govnih.govfrontiersin.org While the search results highlight the general application of AI in antibiotic discovery and resistance prediction, specific examples directly related to designing fosfomycin analogs using AI were not prominently detailed, but the methodology is applicable. nih.govnews-medical.net

Pharmacogenomics of Resistance in Bacterial Systems (non-human, fundamental)

Pharmacogenomics, in the context of bacterial systems, involves studying how genetic variations within bacteria influence their response to antibiotics like fosfomycin. This field aims to understand how chromosomal mutations or the presence of specific genes affect fosfomycin uptake, target interaction, or inactivation, leading to resistance. frontiersin.orgnih.govfrontiersin.orgasm.org This research is fundamental and typically conducted in non-human bacterial models. For fosfomycin, bacterial pharmacogenomics focuses on variations in genes encoding MurA, GlpT, UhpT, and the various Fos and Fom enzymes, and how these variations correlate with resistance phenotypes. wikipedia.orgacs.orgfrontiersin.orgmdpi.comnih.govfrontiersin.orgasm.org

Host-Pathogen-Fosfomycin Interactions in Preclinical Models

Investigating the complex interactions between the host, the bacterial pathogen, and fosfomycin in preclinical models is essential for understanding the efficacy of the antibiotic in a biological context and how resistance might emerge or spread during infection. iucr.org These studies, conducted in non-human models, can explore how the host environment influences bacterial susceptibility, how fosfomycin affects the host immune response, and how the presence of the antibiotic impacts the evolution of resistance within the host. For example, preclinical models can be used to study the impact of transporter mutations on bacterial virulence and fosfomycin resistance during infection. nih.gov Research in this area can provide valuable data for optimizing fosfomycin usage and developing strategies to mitigate resistance in vivo.

Addressing Gaps in Fundamental Pharmacological Information

Despite its long history of clinical use, particularly as fosfomycin sodium for intravenous administration in various regions, there remain significant gaps in the fundamental pharmacological understanding of fosfomycin. Addressing these areas through focused research is crucial for optimizing its current use and exploring its potential in the face of rising antimicrobial resistance. Essential pharmacological information and knowledge regarding mechanisms of resistance are currently limited and/or controversial, highlighting the urgent need for further studies. mdpi.comnih.goveur.nlnih.gov

Key areas requiring further investigation in the fundamental pharmacology of fosfomycin sodium include a deeper understanding of resistance mechanisms, clarification of pharmacokinetic/pharmacodynamic (PK/PD) relationships, comprehensive pharmacokinetic characterization in specific patient populations, detailed exploration of its mechanism of action, and the pharmacology of combination therapies.

Understanding Resistance Mechanisms

While the primary mechanisms of bacterial resistance to fosfomycin—decreased uptake due to mutations in the glpT or uhpT transporter genes, mutations in the murA gene encoding the drug target, and enzymatic inactivation by enzymes like FosA, FosB, and FosX—are recognized, the complex interplay between these mechanisms at a molecular and phenotypic level is not fully elucidated. mdpi.comsgul.ac.uknih.govacs.org Further research is needed to understand how these mechanisms interact and contribute to resistance development, particularly in challenging Gram-negative species. sgul.ac.uk The epidemiological landscape of plasmid-mediated resistance genes, such as FosA3, and their impact on resistance dissemination also requires continued monitoring and study. sgul.ac.uk In vitro studies have demonstrated the rapid emergence of resistance to fosfomycin, particularly when used as monotherapy, underscoring the need for a better understanding of resistance kinetics and mechanisms to inform combination strategies. sgul.ac.ukoup.com

Clarifying Pharmacokinetic/Pharmacodynamic Relationships

Defining the optimal PK/PD index for predicting the efficacy of systemic fosfomycin therapy remains an area of active investigation. Historically considered a time-dependent antibiotic, some recent studies suggest that the area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC) might be a more predictive parameter for the suppression of bacterial resistance, at least for certain pathogens like E. coli. sgul.ac.uktandfonline.com However, other studies have simultaneously achieved high time above MIC (T>MIC) values, making it difficult to definitively establish the most relevant index. sgul.ac.uk Further PK/PD studies, including both in vitro models and clinical investigations, are needed to clarify the most appropriate pharmacological target for maximizing bacterial killing and preventing resistance emergence across different infection types and pathogens.

Pharmacokinetic Characterization in Specific Populations and Conditions

Despite its generally favorable tissue penetration, the pharmacokinetics of intravenous fosfomycin sodium can exhibit significant variability, particularly in certain patient populations and clinical conditions. mdpi.com There is a notable lack of comprehensive pharmacokinetic data for vulnerable groups such as neonates, making it challenging to establish optimal dosing regimens tailored to their unique physiological characteristics, including renal maturation and body weight. sgul.ac.ukhres.ca Dedicated pharmacokinetic trials in these populations, allowing for stratification based on factors like prematurity and postnatal age, are essential to ensure appropriate drug exposure. sgul.ac.uk Furthermore, conditions altering renal function, such as acute kidney injury which is common in critically ill patients, can significantly impact fosfomycin clearance and plasma concentrations, highlighting the need for further research to guide dosing adjustments and the potential role of therapeutic drug monitoring in these settings. mdpi.comnih.gov While the pharmacokinetics of oral fosfomycin tromethamine are relatively well-described, more information is needed on the pharmacokinetics of other oral salt formulations, such as fosfomycin calcium. eur.nloup.com

Detailed Mechanism of Action and Novel Inhibitor Development

Fosfomycin's unique mechanism involving the irreversible inhibition of MurA, an early enzyme in bacterial cell wall synthesis, is well-established. nih.govacs.orgpatsnap.comnih.gov However, continued detailed investigation into the molecular interactions between fosfomycin and MurA, as well as the broader impact on bacterial cell wall synthesis and integrity, can provide valuable insights. acs.orgpatsnap.com Such fundamental research is crucial for motivating the discovery and development of novel inhibitors targeting the MurA enzyme, which could offer new therapeutic options in the fight against resistant bacteria. acs.org

Pharmacology of Combination Therapies

Fosfomycin is frequently used in combination with other antibiotics, leveraging observed synergistic effects against a broad spectrum of pathogens, including multidrug-resistant strains. mdpi.comoup.comdrugbank.comdovepress.commdpi.com While the clinical benefits of combination therapy are increasingly recognized, the precise molecular and pharmacological mechanisms underlying the synergistic interactions between fosfomycin and various partner agents (e.g., beta-lactams, aminoglycosides, colistin) are not always fully understood. frontiersin.org Further pharmacological studies investigating these interactions are warranted to rationalize and optimize combination regimens for specific pathogens and infection sites, aiming to enhance efficacy and minimize the emergence of resistance. oup.comfrontiersin.org

The table below summarizes some of the key areas in the fundamental pharmacology of fosfomycin sodium that require further research:

Area of Fundamental PharmacologyKey Research Gaps and Needs
Resistance Mechanisms Understanding molecular and phenotypic interactions between different resistance mechanisms. sgul.ac.uk Epidemiology of resistance genes. sgul.ac.uk
Pharmacokinetics/Pharmacodynamics Clarifying optimal PK/PD targets for systemic efficacy and resistance suppression. sgul.ac.uktandfonline.com
Pharmacokinetics in Populations Comprehensive PK data in neonates and other specific populations. sgul.ac.ukhres.ca Impact of renal dysfunction on PK. mdpi.com PK of different oral salts. oup.com
Mechanism of Action Detailed molecular interactions with MurA and implications for novel inhibitor design. acs.org
Combination Therapy Understanding molecular mechanisms of synergy with partner antibiotics. frontiersin.org Optimization of combination regimens. oup.com
Other Properties Elucidating the mechanisms and clinical relevance of immunomodulatory effects. drugbank.com

Addressing these gaps in the fundamental pharmacological understanding of fosfomycin sodium is essential for maximizing its therapeutic potential and ensuring its continued effectiveness in treating bacterial infections, particularly in the context of evolving antimicrobial resistance.

Q & A

Q. What standardized methodologies are recommended for assessing in vitro susceptibility of bacterial isolates to fosfomycin sodium?

To evaluate susceptibility, researchers should employ agar dilution or broth microdilution methods as per CLSI/EUCAST guidelines. Stratify data by specimen source (e.g., urine vs. sterile fluids) and apply Shapiro-Wilk tests to assess normality of quantitative variables (e.g., MIC distributions). Use SPSS or similar tools for descriptive statistics (mean ± SD, frequencies) and inferential tests (chi-square/Fisher’s exact tests) to identify associations between susceptibility and variables like bacterial species or infection site .

Q. How should analytical methods for fosfomycin sodium quantification in biological matrices be validated?

Follow pharmacopeial standards (e.g., JP XVIII) for method validation. Include parameters like linearity (1–200 µg/mL), precision (CV <15%), and accuracy (recovery 85–115%). Stability studies under accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions are critical, with COA documentation for batch consistency. Ensure HPLC-MS/MS protocols are optimized for plasma/CSF partitioning studies .

Q. What statistical approaches resolve contradictions in fosfomycin sodium susceptibility data across studies?

Conduct meta-analyses with stratification by variables like bacterial genus (e.g., E. coli vs. Klebsiella), specimen type, or geographic resistance patterns. Apply random-effects models to account for heterogeneity. Sensitivity analyses should exclude outliers (e.g., studies with non-standard MIC protocols). Report I² statistics to quantify variability .

Advanced Research Questions

Q. How can population pharmacokinetic (PK) modeling optimize fosfomycin sodium dosing in critically ill patients undergoing renal replacement therapy (RRT)?

Develop a two-compartment model using NONMEM or Monolix, incorporating covariates like RRT modality (e.g., PIRRT vs. CVVH), residual diuresis, and albumin levels. Validate with opportunistic sampling (peak/trough concentrations) and Monte Carlo simulations to achieve PK/PD targets (e.g., 70% fT > MIC). Dose adjustments should consider interdialytic intervals and ultrafiltration rates .

Q. What experimental designs address fosfomycin sodium heteroresistance in Pseudomonas aeruginosa biofilms?

Use CDC biofilm reactors or microfluidic models to simulate in vivo conditions. Combine time-kill assays with SEM imaging to quantify persister cells. Apply RNA-seq to identify upregulated efflux pumps (e.g., MexAB-OprM) or altered MurA expression. Validate findings with checkerboard synergy testing (e.g., fosfomycin + colistin) .

Q. How can translational studies bridge gaps between in vitro fosfomycin sodium efficacy and clinical outcomes in multidrug-resistant (MDR) infections?

Implement hollow-fiber infection models (HFIM) to simulate human PK profiles. Correlate in vitro dynamic kill curves with clinical endpoints (e.g., microbiological cure rates in complicated UTIs). Use multivariable regression to adjust for confounders like prior antibiotic exposure or comorbidities .

Q. What strategies mitigate fosfomycin sodium resistance development in Enterobacterales during prolonged therapy?

Design in vitro serial passage experiments with sub-MIC fosfomycin exposure. Monitor resistance mechanisms via PCR (e.g., fosA/fosX genes) and plasmid analysis. Test combination regimens (e.g., fosfomycin + ceftazidime-avibactam) using Bliss independence or Loewe additivity models. In silico simulations (e.g., ECOFFinder) can predict resistance thresholds .

Q. Methodological Notes

  • Data Triangulation : Combine susceptibility data (MICs), genomic annotations (AMR genes), and clinical metadata (e.g., CrCl) to contextualize resistance trends .
  • Ethical Compliance : For neonatal PK studies, adhere to protocols for opportunistic sampling and minimize blood volumes. Use population PK models to extrapolate adult data while accounting for developmental physiology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.